molecular formula C9H10F3NO2 B1321376 ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 130511-76-1

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B1321376
CAS No.: 130511-76-1
M. Wt: 221.18 g/mol
InChI Key: VGVLPDQUSSTVGL-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVLPDQUSSTVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of potassium t-butoxide (4.5 g, 0.04 mol) in tetrahydrofuran is treated dropwise with a solution of ethyl 4-(trifluoromethyl)pyrrole-3-carboxylate (8.3 g, 0.04 mol) in tetrahydrofuran over a 20 minute period at 20°-25° C., stirred for 30 minutes, treated dropwise with methyl iodide (5.7 g, 0.04 mol), stirred at room temperature for 24 hours and poured into water. The resultant mixture is extracted with ether and the combined extracts are washed with brine, dried (MgSO4) and concentrated in vacuo to afford a brown oil residue. The residue is distilled using a Kugelrohr distillation apparatus to give a gummy solid at 80°-85° C./0.2 mm Hg. The solid is purified using ether and basic alumina to yield the title compound as a clear oil, 6.37 g (72%), identified by NMR and elemental analyses.
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4.5 g
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8.3 g
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5.7 g
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